molecular formula C14H16BNO4S B1438452 N-Benzyl 3-borono-4-methylbenzenesulfonamide CAS No. 871329-73-6

N-Benzyl 3-borono-4-methylbenzenesulfonamide

Cat. No. B1438452
CAS RN: 871329-73-6
M. Wt: 305.2 g/mol
InChI Key: VFDVOIFZPBZUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Benzyl 3-borono-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C₁₄H₁₆BNO₄S . It has a molecular weight of 305.16 g/mol .


Molecular Structure Analysis

The InChI code for “N-Benzyl 3-borono-4-methylbenzenesulfonamide” is 1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and crystallographic characterization of N-benzyl-4-methylbenzenesulfonamides, showcasing methods for preparing these compounds and analyzing their structures. For example, Brock A. Stenfors and F. Ngassa (2020) detailed a two-step synthetic process for preparing N-benzyl-4-methylbenzenesulfonamides, culminating in the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide via single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).

Antibacterial and Anti-inflammatory Applications

Some research has explored the antibacterial and anti-inflammatory potential of sulfonamide derivatives. M. Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, indicating possible therapeutic applications for inflammatory diseases. These compounds exhibited good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, hinting at their utility in drug development for inflammatory and associated diseases (Abbasi et al., 2017).

Potential in Drug Development

The structure and synthesis of methylbenzenesulfonamide derivatives have garnered interest for their potential in drug development, particularly as antagonists for conditions such as HIV-1 infection. Cheng De-ju (2015) described the preparation of compounds that could serve as candidate compounds for drug development, emphasizing the active groups like pyridine and benzenesulfonyl in their structures (Cheng De-ju, 2015).

Catalytic Reactions and Material Synthesis

Research into catalytic reactions and material synthesis also involves similar sulfonamide compounds. For instance, P. Anbarasan, H. Neumann, and M. Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating the compound's utility in synthesizing various benzonitriles, an important class of compounds in pharmaceutical intermediates (Anbarasan et al., 2011).

Safety And Hazards

When handling “N-Benzyl 3-borono-4-methylbenzenesulfonamide”, it’s important to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . If the compound comes into contact with the skin, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

[5-(benzylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDVOIFZPBZUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657220
Record name [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 3-borono-4-methylbenzenesulfonamide

CAS RN

871329-73-6
Record name B-[2-Methyl-5-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Reactant of Route 5
N-Benzyl 3-borono-4-methylbenzenesulfonamide
Reactant of Route 6
N-Benzyl 3-borono-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.